molecular formula C13H9ClO4S2 B14638215 2-Phenyl-1,3-benzodithiol-1-ium perchlorate CAS No. 53755-88-7

2-Phenyl-1,3-benzodithiol-1-ium perchlorate

Cat. No.: B14638215
CAS No.: 53755-88-7
M. Wt: 328.8 g/mol
InChI Key: YQRWMWOWRFOPKN-UHFFFAOYSA-M
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Description

2-Phenyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₉S₂ClO₄ It is known for its unique structure, which includes a benzodithiolium core with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-benzodithiol with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Phenyl-1,3-benzodithiol+Perchloric acid2-Phenyl-1,3-benzodithiol-1-ium perchlorate\text{2-Phenyl-1,3-benzodithiol} + \text{Perchloric acid} \rightarrow \text{this compound} 2-Phenyl-1,3-benzodithiol+Perchloric acid→2-Phenyl-1,3-benzodithiol-1-ium perchlorate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and concentration, would need to be optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-benzodithiol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The phenyl group or other substituents on the benzodithiolium core can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Phenyl-1,3-benzodithiol-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, which can then undergo further reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-benzoxathiol-1-ium perchlorate
  • 1,3-Benzodithiol-1-ium, 2-phenyl-, perchlorate

Uniqueness

2-Phenyl-1,3-benzodithiol-1-ium perchlorate is unique due to its specific arrangement of sulfur atoms and the presence of a phenyl group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

53755-88-7

Molecular Formula

C13H9ClO4S2

Molecular Weight

328.8 g/mol

IUPAC Name

2-phenyl-1,3-benzodithiol-3-ium;perchlorate

InChI

InChI=1S/C13H9S2.ClHO4/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;2-1(3,4)5/h1-9H;(H,2,3,4,5)/q+1;/p-1

InChI Key

YQRWMWOWRFOPKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3S2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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